1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-4-amine
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Overview
Description
1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with an amine group and a tert-butylthioethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the tert-butylthioethyl group: This step involves the reaction of the pyrazole intermediate with tert-butylthiol and an appropriate alkylating agent, such as ethyl bromide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Methylthio)ethyl)-1h-pyrazol-4-amine: Similar structure but with a methylthio group instead of a tert-butylthio group.
1-(2-(Ethylthio)ethyl)-1h-pyrazol-4-amine: Similar structure but with an ethylthio group instead of a tert-butylthio group.
1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine: Similar structure but with an isopropylthio group instead of a tert-butylthio group.
Uniqueness
1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-4-amine is unique due to the presence of the bulky tert-butylthio group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its stability and selectivity in certain applications compared to its analogs.
Properties
Molecular Formula |
C9H17N3S |
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Molecular Weight |
199.32 g/mol |
IUPAC Name |
1-(2-tert-butylsulfanylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3S/c1-9(2,3)13-5-4-12-7-8(10)6-11-12/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
RTFLOVVHRKBWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCN1C=C(C=N1)N |
Origin of Product |
United States |
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